2,5-Difluorophenethyl bromide
Description
Properties
IUPAC Name |
2-(2-bromoethyl)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQSHYIBLWFUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a radical chain mechanism, where light or thermal initiation generates bromine radicals. These abstract a hydrogen atom from the ethyl side chain, forming a benzylic radical that reacts with molecular bromine (Br₂) or NBS. Steric and electronic effects from the 2,5-difluoro substituents influence regioselectivity, favoring bromination at the ethyl group due to reduced aromatic ring activation.
Example Protocol:
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Substrate: 2,5-Difluorophenylethane (1.0 equiv)
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Brominating Agent: NBS (1.2 equiv)
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Initiation: UV light (254 nm) or AIBN (azobisisobutyronitrile)
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Temperature: Reflux (40–80°C)
Nucleophilic Substitution of 2,5-Difluorophenethyl Alcohol
A two-step synthesis involving hydroxyl group activation followed by bromide displacement offers an alternative pathway.
Tosylation/Mesylation and Bromide Exchange
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Activation: 2,5-Difluorophenethyl alcohol is treated with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form the corresponding sulfonate ester.
-
Displacement: The sulfonate intermediate reacts with lithium bromide (LiBr) or tetrabutylammonium bromide (TBAB) in polar aprotic solvents like DMSO or DMF.
Example Protocol:
Advantages Over Direct Bromination
-
Chemoselectivity: Avoids competing aryl bromination.
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Mild Conditions: Suitable for acid-sensitive substrates.
Hydrobromic Acid (HBr)-Mediated Bromination
Gaseous or aqueous HBr can directly brominate 2,5-difluorophenethyl alcohol via an acid-catalyzed SN2 mechanism. This method mirrors protocols used for 2,6-difluorobenzyl bromide synthesis.
Reaction Setup and Parameters
Critical Considerations
-
Purity: Post-reaction washing with Na₂SO₃ removes excess HBr and peroxides.
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Solvent Impact: Aqueous systems favor ionic pathways but may require phase-transfer catalysts for non-polar substrates.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Radical Bromination (NBS) | Light, 40–80°C | 70–85% | ≥98% | Moderate |
| Nucleophilic Substitution | DMSO, 80°C | 75–90% | ≥99% | High |
| HBr/H₂O₂ Bromination | H₂O, 60–80°C | 80–95% | ≥99% | High |
| Appel Reaction | THF, RT | 85–92% | ≥97% | Low |
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: The ethyl side chain can be oxidized to form 2,5-difluorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,5-difluorophenethyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Nucleophilic Substitution: 2,5-difluorophenethyl alcohol, 2,5-difluorophenylacetonitrile, or 2,5-difluorophenethylamine.
Oxidation: 2,5-difluorophenylacetic acid.
Reduction: 2,5-difluorophenethyl alcohol.
Scientific Research Applications
2,5-Difluorophenethyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential precursor for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,5-difluorophenethyl bromide depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering the electron density on the benzene ring and the ethyl side chain.
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : Based on analogs like 2,5-Difluorobenzyl bromide (C₇H₅BrF₂, CAS: 85117-99-3) , the phenethyl variant would likely have a formula of C₈H₇BrF₂ , accounting for the extended ethyl chain.
- Molecular Weight : Estimated ~221.04 g/mol.
- Reactivity: As a benzyl/phenethyl bromide, it is likely an alkylating agent, reactive in nucleophilic substitutions.
Applications :
Patents describe derivatives of 2,5-difluorophenethyl in pharmaceutical contexts, such as spirocyclic compounds for therapeutic use (e.g., salts of (R)-9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) . This suggests its role as an intermediate in drug synthesis.
Table 1: Structural and Functional Comparison of Halogenated Aromatic Bromides
Key Findings:
Substituent Effects :
- Fluorine vs. Trifluoromethyl : Fluorine atoms (electronegative, small) reduce steric hindrance compared to bulkier CF₃ groups, making this compound more suitable for reactions requiring moderate steric effects .
- Positional Isomerism : 2,5-difluoro substitution (para- and meta-positions on the benzene ring) may confer distinct electronic properties compared to 3,5-difluoro analogs, influencing binding interactions in drug design .
Biological Relevance :
- While 2C-B (a brominated phenethylamine) exhibits psychoactive properties , this compound’s fluorine substituents could enhance metabolic stability and bioavailability in medicinal chemistry applications, as seen in related fluorinated drugs (e.g., Sepantronium bromide, a survivin inhibitor with IC₅₀ = 0.54 nM) .
Synthetic Utility: Phenethyl bromides are pivotal in constructing complex molecules.
Biological Activity
2,5-Difluorophenethyl bromide (CAS Number: 1340124-22-2) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Linear Formula : CHBrF
- Molecular Weight : Approximately 219.05 g/mol
The presence of fluorine atoms in the structure may enhance its binding affinity to biological targets, potentially increasing its potency compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Fluorinated compounds often exhibit altered pharmacokinetics and enhanced interactions with enzymes and receptors due to the electronegative nature of fluorine. This can lead to increased lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 10-50 µg/mL, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 50 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was tested against various cancer cell lines including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC values ranging from 25 to 75 µM depending on the cell line.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 50 |
| A549 | 75 |
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the anticancer properties of this compound in vivo using a mouse model bearing xenografted tumors. The compound significantly reduced tumor size compared to control groups, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Another case study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains. The findings indicated that this compound could serve as a lead compound for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,5-Difluorophenethyl bromide with high purity?
- Methodology :
- Step 1 : Start with 2,5-difluorophenethyl alcohol. React with hydrobromic acid (HBr) in a nucleophilic substitution (SN2) mechanism under reflux conditions. Use a molar ratio of 1:1.2 (alcohol:HBr) to minimize side reactions.
- Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate 9:1) or recrystallization in anhydrous diethyl ether.
- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and H/C NMR (characteristic peaks: δ ~3.5 ppm for CHBr, δ ~6.8–7.2 ppm for aromatic protons) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9–2.0 Å, dihedral angles between fluorine substituents). Requires single crystals grown via slow evaporation in non-polar solvents .
- Mass spectrometry (EI-MS) : Confirm molecular ion peak [M] at m/z 235 (CHBrF) and isotopic pattern for bromine (1:1 ratio for Br and Br).
- FTIR : Identify C-Br stretching (~560–600 cm) and C-F vibrations (~1200–1250 cm) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Experimental Design :
- Stability assay : Incubate this compound (1 mM) in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation over 24h using LC-MS.
- Data Analysis : Calculate half-life () via first-order kinetics. Compare with analogs (e.g., 2-bromo-6-fluoronaphthalene, = 8h in PBS) to infer steric/electronic effects of fluorine substituents .
- Mitigation : Add antioxidants (e.g., ascorbic acid) or store at 0–6°C to prolong stability .
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. proliferation)?
- Methodology :
- Multi-assay validation : Combine MTT assays ( ) with apoptosis markers (Annexin V, caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects.
- Control for bromide interference : Use a bromide-free analog (e.g., 2,5-difluorophenethyl chloride) to isolate the role of bromine in activity .
- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify biphasic effects (e.g., hormesis at low doses) .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Approach :
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (THF vs. DMSO), and catalyst (e.g., ZnBr) to maximize yield.
- Byproduct analysis : Use GC-MS to detect alkylation byproducts (e.g., di-substituted fluorobenzene derivatives). Optimize HBr stoichiometry to reduce elimination products .
- Table :
| Condition | Yield (%) | Major Byproduct (%) |
|---|---|---|
| THF, 50°C, 1.2eq HBr | 78 | <5 (dialkylation) |
| DMSO, 80°C, 1.5eq HBr | 65 | 12 (debromination) |
Data Contradiction Analysis
Q. Why might mitochondrial vs. extramitochondrial MTT reduction data conflict in studies using brominated compounds?
- Resolution :
- Subcellular fractionation : Isolate mitochondrial and cytosolic fractions (via differential centrifugation) to localize MTT reduction activity. For this compound, test NADH/NADPH dependency (extramitochondrial) vs. succinate dependency (mitochondrial) .
- Inhibitor studies : Use rotenone (mitochondrial Complex I inhibitor) and chlorpromazine (non-specific reductase inhibitor) to dissect pathways. If rotenone-insensitive, attribute activity to cytosolic NADPH oxidases .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
